molecular formula C28H38F3NO5 B1475092 Ethyl 4-((tert-butoxycarbonyl)(isopentyl)amino)-2-oxo-3-(4-(trifluoromethyl)phenyl)bicyclo[2.2.2]octane-1-carboxylate CAS No. 2203842-06-0

Ethyl 4-((tert-butoxycarbonyl)(isopentyl)amino)-2-oxo-3-(4-(trifluoromethyl)phenyl)bicyclo[2.2.2]octane-1-carboxylate

Cat. No. B1475092
CAS RN: 2203842-06-0
M. Wt: 525.6 g/mol
InChI Key: LGGCUPMVPOLWPM-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups. It has a bicyclo[2.2.2]octane core, which is a type of cycloalkane (a hydrocarbon with rings of carbon atoms). Attached to this core are several other groups, including a carboxylate ester group (COO-), a trifluoromethyl group (CF3), and an amino group (NH2) that is further modified with a tert-butoxycarbonyl group (BOC group) and an isopentyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each adding or modifying a different part of the molecule. For example, the BOC group could be added to an amino group using BOC anhydride or BOC-ON in a process called BOC protection . The trifluoromethyl group could be added using a reagent like trifluoromethyl iodide . The exact synthesis would depend on the desired route and the available starting materials .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. X-ray crystallography or NMR spectroscopy could be used to determine the structure . The bicyclo[2.2.2]octane core would likely impart a rigid, three-dimensional structure to the molecule .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the ester could be hydrolyzed to produce a carboxylic acid and an alcohol. The BOC group could be removed using an acid in a process called deprotection .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the polar carboxylate and BOC groups could make it more soluble in polar solvents. Its melting and boiling points would depend on the strength of the intermolecular forces between its molecules .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s intended to be a drug, it might interact with a specific protein or enzyme in the body. The exact mechanism would need to be determined through biological testing .

Safety and Hazards

The safety and hazards of this compound would need to be determined through testing. It’s important to handle all chemicals with care and to follow appropriate safety procedures .

Future Directions

Future research on this compound could involve studying its properties, developing methods for its synthesis, and exploring its potential uses. For example, it could be tested as a drug candidate, or it could be used as a building block for synthesizing other complex molecules .

properties

IUPAC Name

ethyl 4-[3-methylbutyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-oxo-3-[4-(trifluoromethyl)phenyl]bicyclo[2.2.2]octane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38F3NO5/c1-7-36-23(34)26-13-15-27(16-14-26,32(17-12-18(2)3)24(35)37-25(4,5)6)21(22(26)33)19-8-10-20(11-9-19)28(29,30)31/h8-11,18,21H,7,12-17H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGGCUPMVPOLWPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CCC(CC1)(C(C2=O)C3=CC=C(C=C3)C(F)(F)F)N(CCC(C)C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38F3NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-((tert-butoxycarbonyl)(isopentyl)amino)-2-oxo-3-(4-(trifluoromethyl)phenyl)bicyclo[2.2.2]octane-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-((tert-butoxycarbonyl)(isopentyl)amino)-2-oxo-3-(4-(trifluoromethyl)phenyl)bicyclo[2.2.2]octane-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-((tert-butoxycarbonyl)(isopentyl)amino)-2-oxo-3-(4-(trifluoromethyl)phenyl)bicyclo[2.2.2]octane-1-carboxylate
Reactant of Route 3
Ethyl 4-((tert-butoxycarbonyl)(isopentyl)amino)-2-oxo-3-(4-(trifluoromethyl)phenyl)bicyclo[2.2.2]octane-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 4-((tert-butoxycarbonyl)(isopentyl)amino)-2-oxo-3-(4-(trifluoromethyl)phenyl)bicyclo[2.2.2]octane-1-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 4-((tert-butoxycarbonyl)(isopentyl)amino)-2-oxo-3-(4-(trifluoromethyl)phenyl)bicyclo[2.2.2]octane-1-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 4-((tert-butoxycarbonyl)(isopentyl)amino)-2-oxo-3-(4-(trifluoromethyl)phenyl)bicyclo[2.2.2]octane-1-carboxylate

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